N-cycloheptylisonicotinamide
Description
N-Cycloheptylisonicotinamide is an amide derivative synthesized by coupling isonicotinic acid with cycloheptylamine. The compound features a seven-membered cycloheptyl group attached to the amide nitrogen, distinguishing it from smaller cyclic analogs (e.g., cyclohexyl or cyclopentyl derivatives). Isonicotinamide derivatives are pharmacologically significant, often explored for antimicrobial, antitumor, and enzyme-inhibitory properties. The cycloheptyl substituent introduces steric bulk and altered lipophilicity, which may influence bioavailability and target binding compared to smaller rings.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-cycloheptylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,15,16) |
InChI Key |
SWGLMPGPBDJCGN-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- For example, N-(carboxymethyl)cycloheximide (cyclohexyl-based) achieves yields up to 76.7% under optimized coupling conditions, whereas cycloheptyl derivatives may require longer reaction times or elevated temperatures.
- Coupling Reagents : PyBOP, used in both the target compound and N-(carboxymethyl)cycloheximide synthesis, is preferred for amide bond formation due to high efficiency and minimal racemization.
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- Lipophilicity : The cycloheptyl group enhances lipophilicity (predicted LogP = 2.8) compared to Ranitidine derivatives (LogP = 1.2), suggesting better membrane permeability.
- Stability : Unlike N-Hydroxysuccinimide (prone to hydrolysis), the target compound exhibits high stability in neutral conditions, aligning with cycloheximide analogs.
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